![molecular formula C12H18N2 B12076903 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylamino group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, methylamine, and 4-bromoaniline.
Formation of Intermediate: The first step involves the reaction of cyclopropylamine with methylamine to form N-cyclopropyl-N-methylamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromoaniline under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of halogenated aniline derivatives.
Applications De Recherche Scientifique
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methylamino groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[Cyclopropyl(ethyl)amino]ethyl}aniline
- 4-{2-[Cyclopropyl(propyl)amino]ethyl}aniline
- 4-{2-[Cyclopropyl(butyl)amino]ethyl}aniline
Uniqueness
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its stability and specificity in various applications compared to its analogs with larger alkyl groups.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-6-7-12)9-8-10-2-4-11(13)5-3-10/h2-5,12H,6-9,13H2,1H3 |
Clé InChI |
UWALZYRIMQDUAH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=C(C=C1)N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




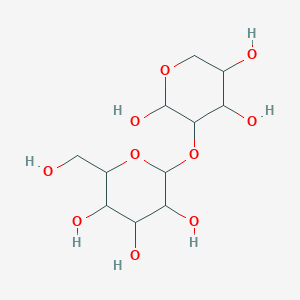
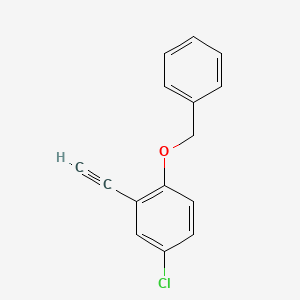
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

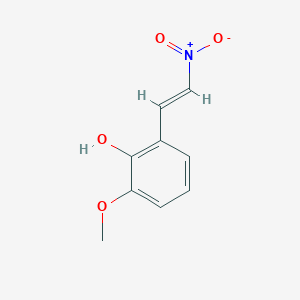


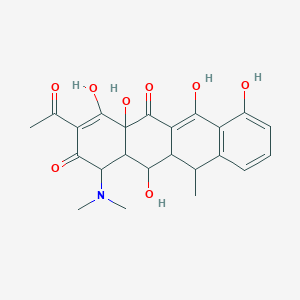
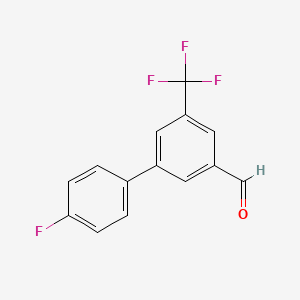
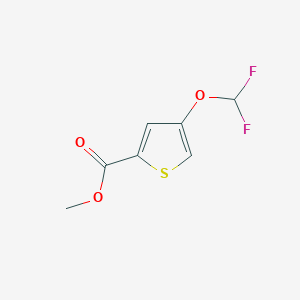
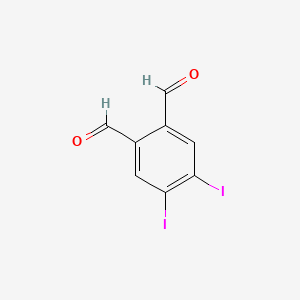
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
